molecular formula C9H12BrF2N3O2 B10905596 tert-butyl N-[4-bromo-2-(difluoromethyl)pyrazol-3-yl]carbamate

tert-butyl N-[4-bromo-2-(difluoromethyl)pyrazol-3-yl]carbamate

Cat. No.: B10905596
M. Wt: 312.11 g/mol
InChI Key: MRXLFKFXUZTKPI-UHFFFAOYSA-N
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Description

tert-butyl N-[4-bromo-2-(difluoromethyl)pyrazol-3-yl]carbamate: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and properties. This compound is characterized by the presence of a tert-butyl carbamate group attached to a pyrazole ring, which is further substituted with bromine and difluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-bromo-2-(difluoromethyl)pyrazol-3-yl]carbamate typically involves the reaction of 4-bromo-2-(difluoromethyl)pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[4-bromo-2-(difluoromethyl)pyrazol-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted pyrazoles
  • Difluoromethyl ketones
  • Difluoromethyl alcohols
  • Amines

Scientific Research Applications

Chemistry: tert-butyl N-[4-bromo-2-(difluoromethyl)pyrazol-3-yl]carbamate is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. The presence of the difluoromethyl group can enhance the binding affinity and specificity of the compound towards certain biological targets .

Medicine: It can be used as a lead compound for the design of new drugs with improved pharmacokinetic and pharmacodynamic properties .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and polymers. Its stability and reactivity make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-bromo-2-(difluoromethyl)pyrazol-3-yl]carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The difluoromethyl group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. The carbamate group can also interact with nucleophilic residues, leading to covalent modification of the target protein .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: tert-butyl N-[4-bromo-2-(difluoromethyl)pyrazol-3-yl]carbamate is unique due to the presence of both bromine and difluoromethyl groups on the pyrazole ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable tool in various research and industrial applications .

Properties

Molecular Formula

C9H12BrF2N3O2

Molecular Weight

312.11 g/mol

IUPAC Name

tert-butyl N-[4-bromo-2-(difluoromethyl)pyrazol-3-yl]carbamate

InChI

InChI=1S/C9H12BrF2N3O2/c1-9(2,3)17-8(16)14-6-5(10)4-13-15(6)7(11)12/h4,7H,1-3H3,(H,14,16)

InChI Key

MRXLFKFXUZTKPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NN1C(F)F)Br

Origin of Product

United States

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